3-Methoxy-5-pentyl-2-prenylphenol
Description
3-Methoxy-5-pentyl-2-prenylphenol (C₁₇H₂₆O₂, molecular weight 248.364 g/mol) is a phenolic compound isolated from the aerial parts of Glycyrrhiza acanthocarpa . It is characterized by a methoxy group (-OCH₃) at the 3-position, a pentyl chain (-C₅H₁₁) at the 5-position, and a prenyl group (3-methylbut-2-en-1-yl) at the 2-position of the phenolic ring. The compound exists as an oil with a boiling point of 150°C under high vacuum (0.1 mmHg) . Its isolation and structural elucidation were first reported by Ghisa Berti et al.
Properties
Molecular Formula |
C17H26O2 |
|---|---|
Molecular Weight |
262.4 g/mol |
IUPAC Name |
3-methoxy-2-(3-methylbut-2-enyl)-5-pentylphenol |
InChI |
InChI=1S/C17H26O2/c1-5-6-7-8-14-11-16(18)15(10-9-13(2)3)17(12-14)19-4/h9,11-12,18H,5-8,10H2,1-4H3 |
InChI Key |
FCNLMUQPSJEBQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC(=C(C(=C1)OC)CC=C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-pentyl-2-prenylphenol can involve several steps, including the use of Suzuki–Miyaura coupling reactions. This method is widely applied for carbon–carbon bond formation due to its mild and functional group tolerant reaction conditions . The process typically involves the use of organoboron reagents and palladium catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-pentyl-2-prenylphenol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
3-Methoxy-5-pentyl-2-prenylphenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 3-Methoxy-5-pentyl-2-prenylphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The structural uniqueness of 3-methoxy-5-pentyl-2-prenylphenol lies in its substitution pattern. Below is a detailed comparison with analogous compounds, focusing on molecular features, physicochemical properties, and biological relevance.
Structural Analogues and Substituent Variations
(a) 3-Methoxy-5-(2-phenylethyl)-2-prenylphenol (C₂₀H₂₄O₂)
- Key Differences : The pentyl chain in the target compound is replaced by a 2-phenylethyl group (-CH₂CH₂C₆H₅).
- Implications : The aromatic phenylethyl substituent increases molecular weight (284.41 g/mol) and introduces greater hydrophobicity compared to the linear pentyl chain. This substitution may enhance binding affinity to hydrophobic biological targets, such as membrane-bound enzymes or receptors .
(b) 3-Methoxy-2-(3-methylbut-2-en-1-yl)-5-[(Z)-2-phenylethenyl]phenol (C₂₀H₂₂O₂)
- Key Differences : The pentyl group is replaced by a styryl (trans-β-phenylethenyl) group at the 5-position.
- This structural feature is associated with enhanced radical-scavenging capacity in phenolic compounds .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Physical State | Key Substituents |
|---|---|---|---|---|---|
| This compound | C₁₇H₂₆O₂ | 248.36 | 150 (0.1 mmHg) | Oil | 5-pentyl, 2-prenyl |
| 3-Methoxy-5-(2-phenylethyl)-2-prenylphenol | C₂₀H₂₄O₂ | 284.41 | Not reported | Not reported | 5-phenylethyl, 2-prenyl |
| Styryl-substituted analogue | C₂₀H₂₂O₂ | 294.40 | Not reported | Not reported | 5-styryl, 2-prenyl |
Notes:
- The boiling point of this compound is notably low for its molecular weight due to reduced intermolecular forces in the oil form .
- Phenylethyl and styryl substituents increase molecular weight but lack reported boiling points, suggesting synthetic or isolation challenges.
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